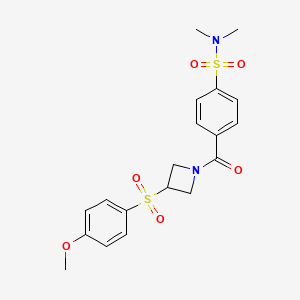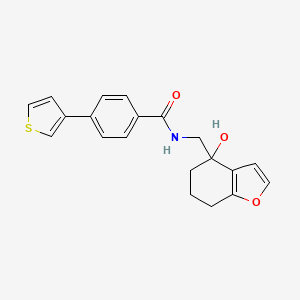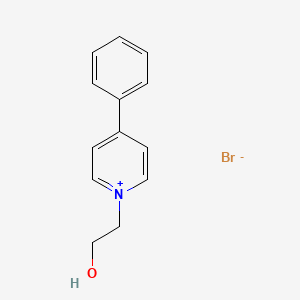
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide typically involves the alkylation of 4-phenylpyridine with 2-bromoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-oxoethyl)-4-phenylpyridin-1-ium bromide.
Reduction: Formation of 1-(2-hydroxyethyl)-4-phenyl-1,2-dihydropyridine.
Substitution: Formation of 1-(2-hydroxyethyl)-4-phenylpyridin-1-ium chloride or iodide.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for developing new disinfectants.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the hydroxyethyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)pyridinium bromide
- 4-Phenylpyridinium bromide
- 1-(2-Hydroxyethyl)-3-methylimidazolium bromide
Comparison: 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is unique due to the presence of both a hydroxyethyl group and a phenyl group. This combination imparts distinct chemical properties, such as enhanced solubility in polar solvents and increased reactivity in nucleophilic substitution reactions. Compared to 1-(2-Hydroxyethyl)pyridinium bromide, the phenyl group in this compound provides additional steric hindrance, which can influence its reactivity and binding interactions.
Properties
IUPAC Name |
2-(4-phenylpyridin-1-ium-1-yl)ethanol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGDFTCVMHBIIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
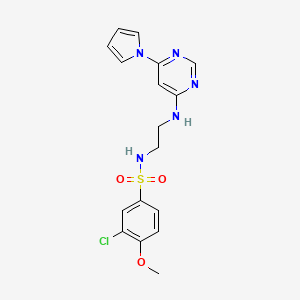
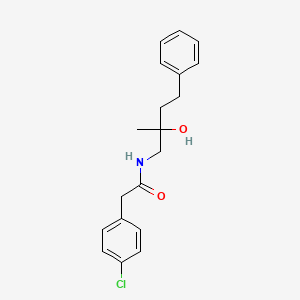
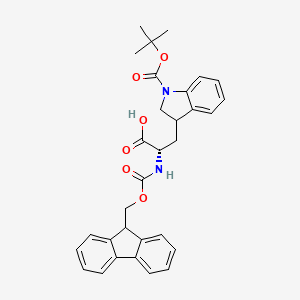
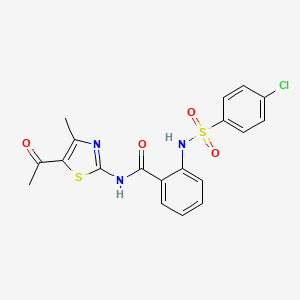


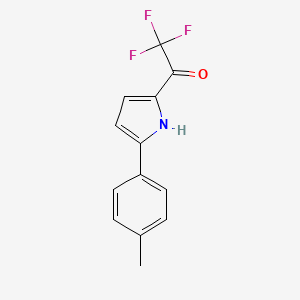
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
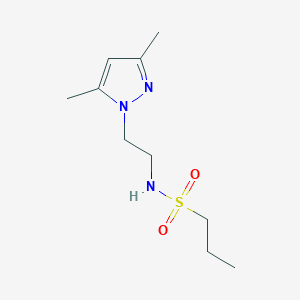
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2696389.png)
